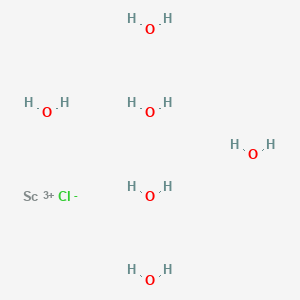
Scandium(3+);chloride;hexahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scandium(3+);chloride;hexahydrate, also known as scandium trichloride hexahydrate, is an inorganic compound with the formula ScCl₃·6H₂O. It is a white, deliquescent, and highly water-soluble salt. This compound is primarily of interest in research laboratories and has various applications in different fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
Scandium(3+);chloride;hexahydrate can be synthesized by dissolving scandium oxide in hydrochloric acid, followed by evaporation of the resultant solution to dryness . Another method involves dissolving scandium(3+);chloride in a 50% aqueous ethanol solution, followed by the addition of 3-methyl-2,4-pentanedione and slowly adding sodium hydroxide until a pH of 6 is reached .
Industrial Production Methods
Industrial production of this compound involves the electrolysis of a eutectic melt of scandium(3+);chloride and other salts at high temperatures (700-800°C) . This method is used to produce metallic scandium from the chloride salt.
Chemical Reactions Analysis
Types of Reactions
Scandium(3+);chloride;hexahydrate undergoes various types of chemical reactions, including:
Oxidation and Reduction: Scandium(3+);chloride can be reduced by scandium metal to form lower oxidation state chlorides such as ScCl, Sc₇Cl₁₀, Sc₂Cl₃, Sc₅Cl₈, and Sc₇Cl₁₂.
Common Reagents and Conditions
Common reagents used in reactions with this compound include tetrahydrofuran, sodium hydroxide, and 3-methyl-2,4-pentanedione . Reaction conditions typically involve controlled temperatures and pH levels to achieve the desired products.
Major Products Formed
Major products formed from reactions with this compound include various scandium chlorides with different oxidation states, organoscandium compounds, and scandium dodecyl sulfate salts .
Scientific Research Applications
Scandium(3+);chloride;hexahydrate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of scandium(3+);chloride;hexahydrate involves its interaction with various molecular targets and pathways. In biological systems, scandium can substitute for essential metals, inhibit enzymes, and cause elemental dyshomeostasis . It is also known to form aquo complexes and act as a Lewis acid, which can influence various chemical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to scandium(3+);chloride;hexahydrate include:
- Yttrium(3+);chloride
- Lutetium(3+);chloride
- Scandium(3+);fluoride
- Scandium(3+);bromide
- Scandium(3+);triiodide
Uniqueness
This compound is unique due to its high solubility in water, deliquescent nature, and its ability to form various lower oxidation state chlorides. Its applications in diverse fields such as chemistry, biology, medicine, and industry further highlight its versatility and importance .
Properties
Molecular Formula |
ClH12O6Sc+2 |
|---|---|
Molecular Weight |
188.50 g/mol |
IUPAC Name |
scandium(3+);chloride;hexahydrate |
InChI |
InChI=1S/ClH.6H2O.Sc/h1H;6*1H2;/q;;;;;;;+3/p-1 |
InChI Key |
PBNROVZRVNDBKV-UHFFFAOYSA-M |
Canonical SMILES |
O.O.O.O.O.O.[Cl-].[Sc+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


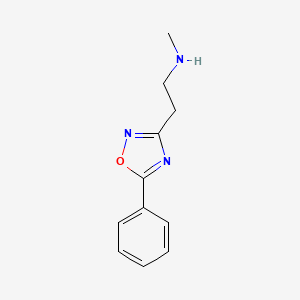
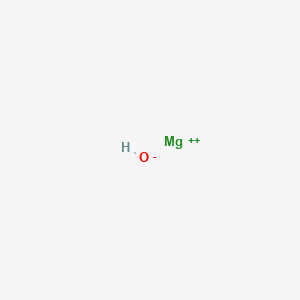
![3-acetamido-N-[(4,6-dimethyl-2-oxo-3H-pyridin-3-yl)methyl]-5-[6-[4-[2-fluoro-5-[(4-oxo-4aH-phthalazin-1-yl)methyl]benzoyl]piperazin-1-yl]pyridin-3-yl]-2-methylbenzamide](/img/structure/B13909040.png)




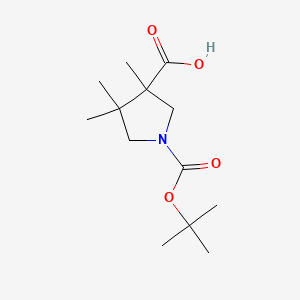


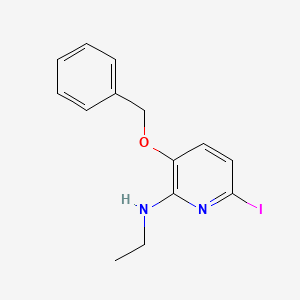

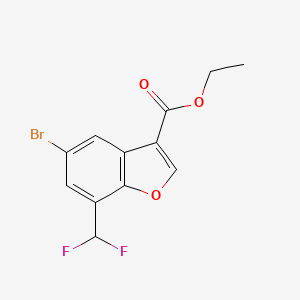
![1-[4-Hydroxy-5-(methylaminomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13909097.png)
